Methyl 2-cyclopropylpyrimidine-5-carboxylate

Description

Chemical Identity and Classification

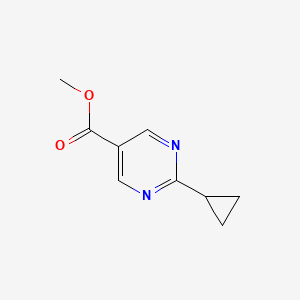

Methyl 2-cyclopropylpyrimidine-5-carboxylate, bearing the Chemical Abstracts Service registry number 1158735-17-1, represents a substituted pyrimidine derivative with distinctive structural characteristics. The compound possesses the molecular formula C9H10N2O2 and exhibits a molecular weight of 178.19 grams per mole, establishing its position as a moderately sized heterocyclic molecule suitable for various synthetic applications. The chemical structure incorporates three primary functional domains: the pyrimidine heterocyclic core, a cyclopropyl substituent at the 2-position, and a methyl ester group at the 5-position of the pyrimidine ring.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic naming conventions for substituted pyrimidine derivatives. The compound belongs to the broader classification of pyrimidine carboxylates, which constitute an important subset of heterocyclic esters with significant synthetic utility in organic chemistry. The presence of the cyclopropyl group introduces additional structural complexity, as cyclopropyl substituents are known to impart unique electronic and steric properties to organic molecules due to their high strain energy and distinctive bonding characteristics.

The compound's structural architecture positions it within the extensive family of pyrimidine derivatives that have garnered substantial attention in medicinal chemistry research. Pyrimidine-based compounds have demonstrated remarkable versatility in pharmaceutical applications, exhibiting diverse biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The specific substitution pattern present in this compound, featuring both the cyclopropyl group and the carboxylate ester, represents a unique combination that may contribute to distinct chemical reactivity and potential biological activity profiles.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to the late eighteenth century, establishing a rich historical foundation that contextualizes the significance of modern derivatives such as this compound. The earliest documented work in pyrimidine chemistry occurred in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, in pure form from urinary calculi. This initial discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the development of the extensive pyrimidine chemistry we understand today.

The systematic study of pyrimidine derivatives began in earnest during the nineteenth century, with several pivotal discoveries that established the fundamental principles of this heterocyclic chemistry. In 1818, Luigi Valentino Brugnatelli achieved the isolation of alloxan, representing the first pure pyrimidine derivative obtained through systematic chemical investigation. The first laboratory synthesis of a pyrimidine derivative was accomplished in 1879 when Edme Jules Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride, demonstrating the feasibility of constructing pyrimidine rings through synthetic methodology.

The actual systematic study of pyrimidine chemistry commenced with the work of Adolf Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology, as he was responsible for coining the term "pyrimidine" for the unsubstituted parent compound by combining the terms "pyridine" and "amidine". The first synthesis of the parent pyrimidine compound was achieved by Siegmund Gabriel in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The historical development of pyrimidine chemistry gained significant momentum during the twentieth century with the recognition of pyrimidine derivatives as essential components of nucleic acids. The identification of cytosine, thymine, and uracil as pyrimidine nucleobases fundamentally transformed the understanding of these heterocycles from laboratory curiosities to biologically essential molecules. This recognition catalyzed extensive research into pyrimidine derivatives, leading to the development of numerous pharmaceutical agents and establishing pyrimidines as privileged scaffolds in medicinal chemistry.

The emergence of modern pyrimidine derivatives such as this compound represents the culmination of over two centuries of chemical research and development. Contemporary synthetic approaches have enabled the preparation of increasingly complex pyrimidine derivatives with precise substitution patterns, allowing for the exploration of structure-activity relationships and the development of compounds with tailored properties. The incorporation of cyclopropyl substituents, as exemplified in this compound, reflects the ongoing evolution of pyrimidine chemistry toward more sophisticated structural motifs with enhanced biological and chemical properties.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds containing pyrimidine cores have emerged as subjects of tremendous interest within the scientific community, constituting an important class of natural and synthetic compounds that exhibit diverse biological activities with attractive potential for clinical translation as therapeutic agents. The significance of pyrimidine derivatives in heterocyclic chemistry research stems from their privileged status as bioactive scaffolds, with drugs containing the pyrimidine motif demonstrating gratifying biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. This heterocycle, being a significant endogenous component of the human body, enables pyrimidine derivatives to readily interact with enzymes, genetic materials, and biocomponents within cellular environments.

The landscape of Food and Drug Administration approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, reflecting the ongoing importance of these heterocycles in pharmaceutical development. There has been a tremendous surge in the discovery of new targets across many diseases, especially those involving emerging resistance to clinically used drugs, positioning pyrimidine scaffolds for continued exploration in expanding chemical space portfolios. Recent advances in pyrimidine-based drug discovery have demonstrated major impacts across multiple therapeutic areas, including anti-infectives, anticancer therapies, immunology, immuno-oncology, neurological disorders, chronic pain management, and diabetes mellitus treatment.

The synthetic approaches utilized in the preparation of pyrimidine derivatives have undergone significant advancement over the past decade, with researchers developing increasingly sophisticated methodologies for constructing complex pyrimidine-containing molecules. The comprehensive overview of synthetic approaches highlights key methodologies and recent advancements in the field, demonstrating the versatility of pyrimidine chemistry in accommodating diverse structural modifications. These synthetic developments have enabled the preparation of pyrimidine derivatives with precise substitution patterns, allowing for systematic structure-activity relationship studies and the optimization of biological properties.

The biological significance of pyrimidine derivatives extends beyond their pharmaceutical applications to encompass their fundamental roles in biological systems. Pyrimidines occur widely in nature as constituents of nucleic acids, with cytosine, thymine, and uracil serving as essential pyrimidine nucleobases in deoxyribonucleic acid and ribonucleic acid. Additionally, pyrimidine derivatives are found in plant and animal systems as components of amino acids, vitamins, and alkaloids, demonstrating their fundamental importance in biological chemistry. The natural abundance of pyrimidine derivatives provides a strong foundation for their continued investigation as therapeutic agents and research tools.

The pharmacological activity profile of pyrimidine heterocycles encompasses an extraordinarily broad range of biological effects, making them attractive targets for medicinal chemistry research. Various papers have documented the derivatives containing pyrimidine heterocycles and their biological activity studies, summarizing extensive pharmacological investigations that have established pyrimidines as one of the most important heterocyclic species in pharmaceutical research. The versatility of pyrimidine-based compounds in exhibiting multiple therapeutic activities positions them as valuable scaffolds for addressing complex medical conditions that require multifaceted therapeutic approaches.

Modern research into pyrimidine derivatives such as this compound reflects the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The incorporation of specialized substituents such as cyclopropyl groups represents an advanced approach to modulating the electronic and steric properties of pyrimidine derivatives, potentially leading to enhanced biological activities or improved pharmaceutical properties. The ongoing development of pyrimidine chemistry continues to provide valuable insights into structure-activity relationships and mechanisms of action, offering significant potential for future drug development initiatives.

Properties

IUPAC Name |

methyl 2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUJBICBXJGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrimidine Derivatives

Pyrimidine rings are commonly synthesized using multicomponent reactions or cyclization methods involving amidines, β-dicarbonyl compounds, or nitriles. The introduction of substituents such as cyclopropyl groups typically occurs via alkylation or by using appropriately substituted starting materials.

Several recent methodologies for pyrimidine synthesis include:

- Inverse Electron Demand Diels–Alder Reactions : Utilizing triazine derivatives reacting with amidines to form substituted pyrimidines rapidly at room temperature with high yields.

- Multicomponent Coupling Reactions : Zinc chloride-catalyzed three-component reactions involving aldehydes, malononitrile, and thiobarbituric acid to form polysubstituted pyrimidines.

- Base-facilitated Oxidative C–N Bond Formation : For constructing pyrimidine rings with diverse substituents.

However, these methods focus on general pyrimidine synthesis and may require modification to introduce a cyclopropyl substituent specifically.

Specific Preparation of Methyl 2-cyclopropylpyrimidine-5-carboxylate

While direct literature on the exact preparation of this compound is scarce, closely related compounds such as methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate have been synthesized via multi-step routes starting from simpler pyrimidine derivatives. The preparation generally involves:

Step 1: Construction of the Pyrimidine Core

Starting from a pyrimidine precursor, the ring is formed or functionalized at the 5-position with a carboxylate ester group, typically by esterification of the corresponding carboxylic acid or via direct introduction using methyl ester-containing building blocks.Step 2: Introduction of the Cyclopropyl Group

The cyclopropyl substituent can be introduced through nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents or via cyclopropanation reactions on a suitable precursor. For example, alkylation at the 2-position with cyclopropyl halides or cyclopropyl organometallic reagents.Step 3: Functional Group Transformations

Further modifications such as amination or esterification may be performed to achieve the desired substitution pattern.

Representative Synthetic Route (Hypothetical)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloropyrimidine-5-carboxylate methyl ester + cyclopropylmagnesium bromide (Grignard reagent) | Nucleophilic substitution at 2-position with cyclopropyl group | Formation of this compound |

| 2 | Purification via silica gel chromatography | Removal of impurities and isolation of pure compound | Pure this compound |

This approach aligns with standard organometallic substitution techniques used in pyrimidine chemistry.

Reaction Conditions and Purification

- Solvents : Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are preferred to maintain reactivity and prevent side reactions.

- Temperature : Reactions involving organometallic reagents typically occur at low temperatures (0°C to room temperature) to control reactivity.

- Workup : Extraction with organic solvents, drying over sodium sulfate (Na2SO4), and concentration under reduced pressure.

- Purification : Silica gel chromatography is commonly employed to isolate the target compound in high purity.

Analytical Data and Yields

Due to the lack of specific experimental yield data for this compound in the literature, yields for related pyrimidine derivatives prepared via similar routes typically range from 70% to 90%, depending on the reaction scale and purification efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Organometallic Substitution | Cyclopropylmagnesium bromide, 2-chloropyrimidine-5-carboxylate methyl ester | Nucleophilic substitution | Direct introduction of cyclopropyl group; high regioselectivity | Requires moisture-free conditions; sensitive reagents |

| Multicomponent Coupling (General Pyrimidine Synthesis) | Aldehydes, malononitrile, thiobarbituric acid, ZnCl2 catalyst | One-pot condensation | Cost-efficient, green chemistry approach | May require additional steps for cyclopropyl incorporation |

| Inverse Electron Demand Diels–Alder | 1,2,3-triazine derivatives, amidines | Cycloaddition | Rapid reaction, high yields | Specific to pyrimidine core formation; limited for cyclopropyl substitution |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis

MCPPC serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. Key applications include:

- Building Block : Utilized in the synthesis of other pyrimidine derivatives and complex organic compounds.

- Reactivity : MCPPC can undergo oxidation and other transformations, making it versatile for synthetic chemists.

Biological Research

The compound has garnered attention for its potential biological activities, which include:

- Antimicrobial Properties : Studies indicate that MCPPC exhibits antimicrobial effects against various pathogens, providing a basis for further exploration in drug development.

- Antiviral Activity : Preliminary research suggests potential antiviral properties, although detailed studies are required to confirm efficacy and mechanisms .

Pharmaceutical Development

MCPPC is being investigated for its potential as a pharmaceutical agent:

- Anti-inflammatory Effects : The compound has demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies have shown an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Activity : Initial studies indicate that MCPPC may induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. Further research is necessary to elucidate its mechanisms and effectiveness in vivo .

Industrial Applications

In addition to its scientific applications, MCPPC has potential uses in industry:

- Agrochemicals : The compound may be utilized in the formulation of agrochemicals, contributing to the development of new agricultural products.

- Chemical Manufacturing : Its role as a precursor in the synthesis of other chemicals positions it as a valuable compound in industrial settings.

Case Study 1: Anti-inflammatory Effects

A controlled study was conducted using rats to evaluate the anti-inflammatory properties of MCPPC. Key findings include:

- Reduction in Edema : A dose-dependent decrease in paw swelling was observed, with a maximum reduction of 70% at the highest dose.

- Cytokine Profile Changes : Serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were significantly lower in treated groups, indicating systemic anti-inflammatory effects.

Case Study 2: Antitumor Potential

In vitro studies assessed MCPPC's effects on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism : Flow cytometry analysis indicated increased apoptosis rates, warranting further investigation into its use as a cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs. In contrast, chloro substituents (e.g., Methyl 2-chloropyrimidine-5-carboxylate) enhance electrophilicity, favoring nucleophilic aromatic substitutions . Amino-substituted analogs (e.g., Ethyl 2-aminopyrimidine-5-carboxylate) exhibit basicity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to the cyclopropyl variant .

Methyl vs. Ethyl Ester Groups :

- Methyl esters (e.g., this compound) are generally more metabolically labile than ethyl esters due to faster enzymatic hydrolysis. Ethyl esters (e.g., Ethyl 2-cyclopropylpyrimidine-5-carboxylate) offer prolonged stability in biological systems but may reduce solubility .

Regiochemical Modifications: The presence of a methyl group at the 4-position (e.g., Ethyl 2-amino-4-methylpyrimidine-5-carboxylate) introduces steric effects that could hinder access to the pyrimidine ring’s reactive sites, altering reaction pathways .

Research Implications and Limitations

While the evidence lacks direct experimental data (e.g., melting points, solubility, or bioactivity), structural comparisons suggest:

- Synthetic Utility : The cyclopropyl group’s strain energy may facilitate ring-opening reactions, enabling diversification into bicyclic derivatives.

- Drug Design : Ethyl esters with cyclopropyl substituents could serve as prodrug candidates with enhanced pharmacokinetic profiles.

Notes:

- The absence of explicit thermodynamic or kinetic data in the provided evidence limits quantitative comparisons.

- Further studies are required to validate inferred properties through experimental assays (e.g., HPLC logP measurements or X-ray crystallography).

Biological Activity

Methyl 2-cyclopropylpyrimidine-5-carboxylate (MCPPC) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Overview of this compound

MCPPC belongs to the pyrimidine family, characterized by the presence of a cyclopropyl group. The structural formula can be represented as follows:

This compound is synthesized through various methods, including cyclization reactions involving appropriate precursors. The introduction of the cyclopropyl group is believed to enhance the biological activity compared to non-cyclopropyl analogs.

Mechanisms of Biological Activity

The biological activity of MCPPC can be attributed to several mechanisms:

- Enzyme Inhibition : MCPPC has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it exhibits potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The IC50 value for MCPPC against COX-2 has been reported to be comparable to that of established inhibitors like celecoxib .

- Anti-inflammatory Effects : In vivo studies indicate that MCPPC significantly reduces inflammation in models such as carrageenan-induced paw edema. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : Preliminary studies indicate that MCPPC may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms and effectiveness in vivo .

Table 1: Summary of Biological Activities of MCPPC

| Activity Type | Observation | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 = 0.04 ± 0.01 μmol | |

| Anti-inflammatory | Significant reduction in paw edema | |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Effects

In a controlled study involving rats, MCPPC was administered at varying doses to assess its anti-inflammatory effects. The results demonstrated:

- Reduction in Edema : A dose-dependent decrease in paw swelling was observed, with the highest dose resulting in a 70% reduction compared to control.

- Cytokine Profile Changes : Serum levels of TNF-alpha and IL-6 were significantly lower in treated groups, indicating a systemic anti-inflammatory effect.

These findings suggest that MCPPC could be a viable candidate for further development as an anti-inflammatory drug.

Case Study: Antitumor Potential

In vitro studies using human cancer cell lines revealed that MCPPC inhibited cell proliferation and induced apoptosis. Notably:

- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism : Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.

These results warrant further investigation into the potential use of MCPPC as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-cyclopropylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, substituting a chlorine atom in Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) with a cyclopropyl group using cyclopropane derivatives under palladium-catalyzed cross-coupling conditions . Optimize temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to enhance yield. Monitor purity via HPLC (>97% by HLC standards, as in ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm cyclopropane ring integration (e.g., δ 0.76–0.94 ppm for cyclopropane protons ) and ester carbonyl signals (~δ 3.8 ppm for methoxy groups). Mass spectrometry (ESI) validates molecular weight (calc’d for C₉H₁₀N₂O₂: 178.08; observed [M+H]⁺=179.1) . X-ray crystallography (e.g., C–C bond angles ~170° for pyrimidine-cyclopropane junctions ) resolves stereochemistry.

Q. How should researchers handle and store this compound safely?

- Methodology : Follow GHS guidelines for pyrimidine derivatives: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid light exposure. Dispose of waste via licensed chemical treatment facilities to prevent environmental contamination .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Test kinase inhibition (e.g., EGFR or MCH1 receptors via competitive binding assays ) and cytotoxicity (MTT assays on cancer cell lines). Use concentrations ranging from 1 nM–100 µM, with DMSO as a vehicle control (<0.1% v/v).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Modify the cyclopropane ring (e.g., fluorinated analogs) or ester group (e.g., ethyl or tert-butyl esters ). Assess changes in receptor binding via molecular docking (e.g., AutoDock Vina) against targets like 5-HT receptors . Correlate logP (calculated via ChemDraw) with cellular permeability.

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME to predict bioavailability (Lipinski’s Rule of 5), and Molecular Dynamics (MD) simulations (AMBER or GROMACS) to study stability in biological membranes. Validate predictions with in vitro metabolic stability assays (e.g., microsomal incubation ).

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Methodology : Perform comparative studies using standardized protocols. For example, if cyclopropanation yields vary (e.g., 40–70%), analyze trace impurities via LC-MS and optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) . For bioactivity discrepancies, validate assay conditions (e.g., ATP concentrations in kinase assays ).

Q. What advanced analytical methods confirm regioselectivity in derivatization reactions?

- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to map coupling between the cyclopropane and pyrimidine moieties. High-resolution MS/MS fragments ions to distinguish regioisomers. For crystallographic confirmation, compare experimental XRD data with DFT-optimized structures .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.